molecular formula C19H14O7 B13407048 (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate

(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate

Cat. No.: B13407048
M. Wt: 354.3 g/mol
InChI Key: UZUHQLZQUHUYGS-UHFFFAOYSA-N
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Description

(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate is an organic compound with the molecular formula C18H12O6. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon. The presence of acetoxy and hydroxy groups, along with the dioxo functionalities, makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate typically involves the acetylation of 5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is usually heated to promote the acetylation process, followed by purification steps like recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate involves its interaction with various molecular targets and pathways. The hydroxy and acetoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dioxo groups may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl acetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of acetoxy, hydroxy, and dioxo groups on the anthracene backbone makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

IUPAC Name

(4-acetyloxy-5-hydroxy-9,10-dioxoanthracen-2-yl)methyl acetate

InChI

InChI=1S/C19H14O7/c1-9(20)25-8-11-6-13-17(15(7-11)26-10(2)21)19(24)16-12(18(13)23)4-3-5-14(16)22/h3-7,22H,8H2,1-2H3

InChI Key

UZUHQLZQUHUYGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

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